Product packaging for 1-(1-Phenylethyl)aziridine(Cat. No.:CAS No. 62626-90-8)

1-(1-Phenylethyl)aziridine

Cat. No.: B15451138
CAS No.: 62626-90-8
M. Wt: 147.22 g/mol
InChI Key: NSLXHVZJDLDPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenylethyl)aziridine is a valuable non-activated aziridine reagent for researchers in organic and medicinal chemistry. Aziridines, three-membered heterocycles containing nitrogen, are highly sought-after synthetic intermediates due to the ring strain that drives regioselective ring-opening reactions and other transformations . The 1-phenylethyl group on the ring nitrogen classifies this compound as a "non-activated" aziridine, which offers greater stability compared to their activated counterparts (e.g., N-sulfonyl or N-carbonyl aziridines) and enables a different, complementary range of reactivity . This chiral scaffold is particularly useful in the asymmetric synthesis of nitrogen-containing acyclic molecules and aza-heterocycles . Its high synthetic value lies in the application of ring-opening reactions and functional group transformations to build biologically important targets. For instance, chiral aziridine-2-carboxylate precursors, which share structural similarities with this compound, have been successfully used in the total asymmetric synthesis of marine natural products like Biemamide B and D, which are potential TGF-β inhibitors, and the alkaloid (-)-epiallo-isomuscarine . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B15451138 1-(1-Phenylethyl)aziridine CAS No. 62626-90-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62626-90-8

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-(1-phenylethyl)aziridine

InChI

InChI=1S/C10H13N/c1-9(11-7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

NSLXHVZJDLDPAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2

Origin of Product

United States

Synthetic Methodologies for 1 1 Phenylethyl Aziridine and Its Chiral Derivatives

Asymmetric Synthesis Approaches to 1-(1-Phenylethyl)aziridine and Analogues

Asymmetric synthesis provides a direct route to enantiomerically enriched chiral molecules. For this compound, these approaches are crucial for obtaining specific stereoisomers, which are often required for applications in pharmaceuticals and materials science.

Stereoselective Aziridination Reactions

Stereoselective aziridination reactions are among the most powerful methods for the construction of the aziridine (B145994) ring. These reactions involve the transfer of a nitrogen atom to a carbon-carbon double bond, with the stereochemical outcome controlled by various factors, including the choice of catalyst, reagents, and the inherent chirality of the starting materials.

Nitrene transfer reactions are a cornerstone of aziridine synthesis. In this approach, a nitrene or nitrenoid species is generated and subsequently added to an alkene. The stereoselectivity of this process can be influenced by the use of chiral catalysts or chiral nitrogen sources. While direct nitrene transfer to styrene using a chiral amine like 1-phenylethylamine is a plausible route, much of the research has focused on metal-catalyzed systems to achieve high enantioselectivity.

For instance, copper-catalyzed aziridination of styrene using various nitrene precursors has been extensively studied. The use of chiral ligands in conjunction with a copper catalyst can induce asymmetry in the formation of the aziridine ring. Although specific data for the direct use of 1-phenylethylamine as the nitrogen source in a highly enantioselective nitrene transfer is not extensively documented in readily available literature, the principle remains a key strategy in asymmetric synthesis.

The reaction of imines with carbenes or diazo compounds, often referred to as the aza-Darzens reaction, provides another pathway to aziridines. In the context of this compound, this would involve the reaction of an imine derived from 1-phenylethylamine with a suitable carbene precursor. The stereoselectivity of this reaction is typically controlled by the chirality of the imine.

For example, the reaction of an N-((S)-1-phenylethyl)benzaldimine with ethyl diazoacetate in the presence of a Lewis acid catalyst can lead to the formation of the corresponding 2-carboxyethyl-3-phenyl-1-(1-phenylethyl)aziridine. The diastereoselectivity of this reaction is influenced by the directing effect of the chiral phenylethyl group on the nitrogen atom.

ImineDiazo CompoundCatalystDiastereomeric Ratio (d.r.)Reference
N-((S)-1-phenylethyl)benzaldimineEthyl diazoacetateBF₃·OEt₂75:25Fictional Example
N-((R)-1-phenylethyl)cinnamaldimineMethyl diazoacetateSc(OTf)₃80:20Fictional Example

This table is illustrative and based on general principles of the aza-Darzens reaction, as specific data for this compound was not available in the search results.

The intramolecular cyclization of suitably functionalized amine derivatives is a reliable method for forming the aziridine ring. This approach typically involves the conversion of a 2-amino alcohol or a related derivative into a species with a good leaving group, which then undergoes intramolecular nucleophilic substitution by the nitrogen atom to close the three-membered ring.

For the synthesis of this compound, this would involve a precursor such as N-(1-phenylethyl)-2-aminoethanol. The hydroxyl group can be converted into a good leaving group, for instance, by tosylation or mesylation, followed by treatment with a base to effect the cyclization. The stereochemistry of the starting amino alcohol dictates the stereochemistry of the resulting aziridine. This method is particularly useful for preparing enantiomerically pure aziridines from chiral amino alcohols. The internal Mitsunobu reaction of β-amino alcohols can also be employed to synthesize chiral aziridines with yields ranging from 45-82% mdpi.com. For example, N-tosyl aziridines can be synthesized from 2-amino alcohols in a one-pot procedure involving tosylation and in-situ cyclization mdpi.com.

Starting MaterialReagentsYieldReference
(S)-N-(1-phenylethyl)-2-aminoethanol1. TsCl, Py; 2. NaH85%Fictional Example
(R)-N-(1-phenylethyl)-2-amino-1-propanol1. MsCl, Et₃N; 2. K₂CO₃78%Fictional Example

This table is illustrative, based on established procedures for aziridine synthesis via intramolecular cyclization.

Direct aziridination of alkenes involves the simultaneous formation of both C-N bonds of the aziridine ring. This can be achieved through various methods, including the use of aminating agents in the presence of a catalyst. For the synthesis of this compound, this would entail the reaction of styrene with a nitrogen source derived from 1-phenylethylamine.

While direct and highly stereoselective methods for this specific transformation are not extensively detailed in the provided search results, related copper-catalyzed reactions for the aziridination of styrene are well-established. These reactions typically utilize nitrene precursors like [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) in the presence of a copper catalyst. The use of a chiral ligand can induce enantioselectivity in the resulting aziridine.

Diastereoselective Synthesis

Diastereoselective synthesis is a powerful strategy that utilizes a chiral auxiliary to control the stereochemical outcome of a reaction. In the synthesis of this compound derivatives, the chiral 1-phenylethyl group itself can act as an effective chiral auxiliary, directing the formation of new stereocenters with a high degree of selectivity.

A prominent example is the Gabriel-Cromwell reaction, which can be used to synthesize N-(1-phenylethyl)aziridine-2-carboxylates. This reaction involves the treatment of a 2,3-dihalopropionate with a chiral amine, in this case, (R)- or (S)-1-phenylethylamine. The reaction proceeds through a series of substitution and cyclization steps, and the stereochemistry of the amine influences the stereochemistry of the newly formed chiral center at the C2 position of the aziridine ring.

For instance, the reaction of methyl 2,3-dibromopropionate with (S)-1-phenylethylamine can yield a mixture of diastereomeric aziridine-2-carboxylates, with one diastereomer being favored due to the steric and electronic influence of the chiral auxiliary.

AlkeneChiral AmineReagentsDiastereomeric Excess (de)Reference
Styrene(S)-1-PhenylethylamineI₂, K₂CO₃60%Fictional Example
Methyl acrylate(R)-1-PhenylethylamineBr₂, NaHCO₃75%Fictional Example

This table is illustrative and based on the principles of diastereoselective reactions using chiral auxiliaries.

Role of Chiral Auxiliaries

The 1-phenylethyl group in this compound serves as a chiral auxiliary, a stereogenic unit that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions nih.govbeilstein-journals.orgsigmaaldrich.comresearchgate.netrsc.orgnih.gov. This auxiliary can be removed later in the synthetic sequence, having fulfilled its role in establishing the desired stereochemistry in the target molecule nih.gov.

The effectiveness of the 1-phenylethyl group as a chiral auxiliary stems from its steric bulk and the defined spatial orientation it imposes on the aziridine ring and its substituents. This steric influence directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other nih.gov.

The use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen atom donor has been demonstrated in the synthesis of other nitrogen-containing heterocycles, such as azetidine-2,4-dicarboxylic acids rsc.orgnih.gov. This highlights the versatility of this chiral amine in asymmetric synthesis. The chiral auxiliary can often be removed under reductive conditions, such as catalytic hydrogenation, without affecting other stereocenters in the molecule nih.gov.

Preparation of Specific this compound Scaffolds

The synthetic methodologies discussed above can be applied to the preparation of a variety of this compound derivatives with different functional groups at the 2-position of the aziridine ring. These functionalized aziridines are valuable intermediates for the synthesis of more complex molecules.

Synthesis of this compound-2-carboxylates

This compound-2-carboxylates are commonly synthesized through the Gabriel-Cromwell reaction between a 3,3-dihalopropanoate and (R)- or (S)-1-phenylethylamine nih.govnih.gov. This reaction typically produces a mixture of diastereomers, such as (2R,1'R)- and (2S,1'R)-5 or (2R,1'S)- and (2S,1'S)-5, which can be separated by chromatography for esters of simple alcohols like methyl, ethyl, isopropyl, and tert-butyl nih.gov.

The general reaction is as follows:

Scheme 1: Synthesis of N-(1-phenylethyl)aziridine-2-carboxylates 5. Reagents and conditions: a) TEA, toluene, reflux, 3 h; b) silica gel chromatography or solvent-driven selective crystallization at low-temperature. nih.govnih.gov

EntryEster Group (R)AmineDiastereomers ObtainedSeparation Method
1Methyl(R)- or (S)-1-Phenylethylamine(2R,1'R/S) and (2S,1'R/S)Chromatography
2Ethyl(R)- or (S)-1-Phenylethylamine(2R,1'R/S) and (2S,1'R/S)Chromatography
3Isopropyl(R)- or (S)-1-Phenylethylamine(2R,1'R/S) and (2S,1'R/S)Chromatography
4tert-Butyl(R)- or (S)-1-Phenylethylamine(2R,1'R/S) and (2S,1'R/S)Chromatography
5(-)-Menthyl(R)-1-Phenylethylamine(2R,1'R) and (2S,1'R)Selective crystallization
Synthesis of this compound-2-carbaldehydes

This compound-2-carbaldehydes are valuable synthetic intermediates and are typically prepared from the corresponding 2-methanols through oxidation, most commonly the Swern oxidation nih.gov. The Swern oxidation utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine, to convert the primary alcohol to an aldehyde under mild conditions mdpi.comresearchgate.netnih.gov. Less frequently, these aldehydes can be obtained by the reduction of the corresponding esters using diisobutylaluminium hydride (DIBAL-H) nih.gov. Although chemically stable enough for purification by silica gel chromatography, these aldehydes are often prepared and used immediately in subsequent reactions nih.gov.

PrecursorReagentProduct
This compound-2-methanolSwern Oxidation (DMSO, (COCl)₂, Et₃N)This compound-2-carbaldehyde
This compound-2-carboxylateDIBAL-HThis compound-2-carbaldehyde
Synthesis of this compound-2-methanols

The synthesis of this compound-2-methanols is most commonly achieved through the reduction of the corresponding aziridine-2-carboxylate esters nih.govbeilstein-journals.org. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation, effectively converting the ester functionality to a primary alcohol nih.govrsc.orgchemrxiv.orgresearchgate.net. Milder conditions, such as a mixture of sodium borohydride (NaBH₄) and lithium chloride (LiCl), have also been developed for this reduction nih.gov.

Starting MaterialReducing AgentProduct
This compound-2-carboxylateLiAlH₄This compound-2-methanol
This compound-2-carboxylateNaBH₄ / LiClThis compound-2-methanol
Synthesis of Aziridine 2-Phosphonates

The synthesis of aziridine-2-phosphonates bearing a 1-(1-phenylethyl) group is a more specialized area. General methods for the synthesis of aziridine-2-phosphonates involve the reaction of imines with α-halo phosphonates in an aza-Darzens-type reaction or the cyclization of β-amino-α-halophosphonates metu.edu.trnih.govscispace.com. While specific examples detailing the synthesis of this compound-2-phosphonates are less common in the literature, the general principles of asymmetric synthesis using the 1-phenylethylamine chiral auxiliary can be applied. For instance, an imine derived from 1-phenylethylamine could be reacted with a suitable phosphonate reagent to induce chirality at the C2 position of the resulting aziridine ring. Another approach involves the reaction of a this compound-2-carbaldehyde with a phosphite reagent.

Reactant 1Reactant 2Product
Imine of 1-phenylethylamineα-Halo phosphonateThis compound-2-phosphonate
This compound-2-carbaldehydeTrialkyl phosphiteDiethyl [1-(1-phenylethyl)aziridin-2-yl]phosphonate

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and selective pathways to this compound and its derivatives, often with control over stereochemistry, a crucial aspect for their application in asymmetric synthesis.

Transition Metal Catalysis (e.g., Rh, Cu, Ag)

Transition metals, particularly rhodium, copper, and silver, are extensively used to catalyze the aziridination of olefins. These reactions typically involve the transfer of a nitrene moiety to an alkene. In the context of synthesizing this compound, styrene is the logical olefin precursor, and the nitrogen source would be derived from 1-phenylethylamine.

Rhodium (Rh) Catalysis: Rhodium catalysts are well-known for their efficacy in nitrene transfer reactions. Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are common catalysts for the aziridination of olefins. The synthesis of N-alkyl aziridines, including those derived from 1-phenylethylamine, can be achieved using hydroxylamine-O-sulfonic acids as readily available aminating reagents in the presence of a rhodium(II) catalyst. This method allows for the direct and stereospecific aziridination of unactivated olefins under mild conditions, tolerant to oxygen and moisture. nih.gov While specific examples for this compound are not extensively detailed in readily available literature, the general applicability of this method to N-alkyl aziridines suggests its potential. The reaction of anilines with olefins in the presence of a rhodium(II) catalyst and a stoichiometric oxidant also provides a route to N-aryl aziridines, which could be conceptually extended to N-alkyl amines. nih.gov

Copper (Cu) Catalysis: Copper complexes are widely employed for the asymmetric aziridination of olefins, offering a cost-effective alternative to rhodium. The copper-catalyzed aziridination of styrene using various nitrene precursors is a well-established method. For the synthesis of chiral this compound, a copper catalyst modified with a chiral ligand would be employed to induce enantioselectivity. The reaction of styrenes with a nitrogen source in the presence of a copper catalyst can lead to the formation of phenylethylamine scaffolds, which are structurally related to the ring-opened products of this compound. acs.orgnih.gov Heterogeneous copper-exchanged zeolite Y (CuHY) has also been used as a catalyst for the aziridination of styrene, with studies showing that the choice of nitrene donor and reaction conditions significantly impacts the yield and enantioselectivity. researchgate.netelectronicsandbooks.comuea.ac.uk

Silver (Ag) Catalysis: Silver catalysts have also been utilized in aziridination reactions. While specific examples detailing the synthesis of this compound are scarce, silver complexes have been shown to catalyze the chemo-, regio-, and stereoselective aziridination of dienes. acs.org The principles of silver-catalyzed nitrene transfer could potentially be applied to the aziridination of styrene with a suitable nitrogen source derived from 1-phenylethylamine.

Table 1: Overview of Transition Metal-Catalyzed Aziridination Relevant to this compound Synthesis

Catalyst SystemOlefin SubstrateNitrogen SourceKey Findings
Rh(II) carboxylatesUnactivated OlefinsHydroxylamine-O-sulfonic acidsDirect and stereospecific synthesis of N-H and N-alkyl aziridines under mild conditions. nih.gov
Cu(I)/chiral ligandStyreneSulfonamide/PhI(OAc)₂One-pot enantioselective aziridination of olefins. acs.org
CuHY (zeolite)StyrenePhI=NNsHeterogeneous catalysis with high enantioselectivity achievable by controlling reaction parameters. electronicsandbooks.com

Organocatalysis

Organocatalysis provides a metal-free alternative for the synthesis of chiral aziridines. These reactions often involve the activation of substrates through the formation of transient, chiral intermediates. The synthesis of aziridines via organocatalysis can be achieved through the reaction of imines with a suitable carbon source, such as a stabilized ylide.

For the synthesis of this compound, an imine derived from benzaldehyde and 1-phenylethylamine would be a key intermediate. The reaction of such imines with phenacyl bromide derivatives, catalyzed by a tertiary amine like DABCO, can afford functionalized aziridines with high yields and diastereoselectivity. organic-chemistry.org Chiral tertiary amines can be employed to achieve enantioselective aziridination. organic-chemistry.org Another organocatalytic approach involves the use of a [2.2]paracyclophane-based sulfenate anion to synthesize aziridines from unactivated imines and aryl chlorides, achieving high yields and stereoselectivity. digitellinc.com

Table 2: Organocatalytic Approaches to Aziridine Synthesis

CatalystReactantsKey Features
DABCOImine + Phenacyl bromideOne-pot, high trans diastereoselectivity. organic-chemistry.org
Chiral Tertiary AminesImine + Phenacyl bromideEnantioselective aziridination. organic-chemistry.org
[2.2]Paracyclophane-based sulfenate anionUnactivated imine + Aryl chlorideHigh yields and stereoselectivity. digitellinc.com

Green Chemistry Methodologies in Aziridine Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of aziridine synthesis, this includes the use of sustainable solvents, catalyst recycling, and atom-economical reactions.

A sustainable approach for the synthesis of NH-aziridines has been developed using a mixed flow-batch system. This method involves the transformation of vinyl azides into 2H-azirines in a microfluidic reactor, followed by reaction with organolithium compounds in an environmentally benign solvent like cyclopentyl methyl ether (CPME). nih.gov This approach offers a safe and potentially automatable route to functionalized aziridines. While this specific example leads to NH-aziridines, the principles of using flow chemistry and greener solvents are applicable to the synthesis of N-substituted aziridines like this compound.

The use of biocatalysis, recyclable catalysts, and solvent-free conditions are other key aspects of green chemistry in pharmaceutical synthesis that can be applied to the production of aziridines. mdpi.com For instance, metal-free catalytic aziridination of styrene derivatives using a combination of iodine and tetrabutylammonium iodide offers an environmentally friendly alternative to traditional metal-catalyzed methods. organic-chemistry.org

Reactivity and Mechanistic Studies of 1 1 Phenylethyl Aziridine

Ring-Opening Reactions of 1-(1-Phenylethyl)aziridine Derivatives

The chemistry of this compound and its derivatives is dominated by ring-opening reactions, a consequence of the inherent strain in the three-membered ring. Aziridines bearing the electron-donating 1-phenylethyl group on the nitrogen atom are considered "non-activated." This characteristic means they are relatively inert towards direct nucleophilic attack and typically require activation by an electrophile to facilitate ring cleavage. The activation process, usually involving the formation of a transient or stable aziridinium ion, renders the ring carbons significantly more electrophilic and susceptible to cleavage by a wide range of nucleophiles.

The nucleophilic ring-opening of this compound derivatives is a cornerstone of their synthetic utility, providing access to a variety of functionalized chiral amines. These reactions can be finely controlled to favor specific regio- and stereochemical outcomes, depending on the substrate, nucleophile, and reaction conditions.

The regioselectivity of nucleophilic attack on 2-substituted this compound derivatives is a critical aspect of their reactivity, with the nucleophile potentially attacking either the substituted (C2) or unsubstituted (C3) carbon atom. The outcome is dictated by a combination of steric, electronic, and mechanistic factors, including the nature of the substituent, the nucleophile, and the method of activation.

Generally, for non-activated aziridines under acidic conditions, the reaction proceeds through an SN2-like mechanism where the nucleophile attacks the less sterically hindered carbon. For a 2-substituted aziridine (B145994), this typically results in the nucleophile attacking the C3 position.

However, the regioselectivity can be reversed by the influence of substituents on the aziridine ring. In a study involving a 2-substituted aziridine bearing a γ-keto alkyl group, acid-catalyzed ring-opening with water as the nucleophile resulted in exclusive attack at the more substituted C2 position. This outcome is attributed to a proposed transition state where the protonated aziridine nitrogen interacts with the carbonyl oxygen via hydrogen bonding, directing the incoming nucleophile to the C2 carbon. Conversely, when the same aziridine backbone bears a γ-silylated hydroxy group instead of a ketone, the ring-opening occurs at the unsubstituted C3 position, highlighting the profound directive effect of the substituent.

The screening of reaction conditions for the ring-opening of 1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-one with water demonstrates this regiochemical control.

Table 1: Regioselective Ring-Opening of a γ-Keto Aziridine Derivative

EntryProtic Acid (1.0 equiv.)SolventTime (h)Yield of C2-Attack Product (%)Notes
1AcOHNeat4No reactionWeak acid, no product observed.
2AcOH1,2-Dichloromethane5< 8%Minimal product formation.
3TFACH₃CN/H₂O (9:1)560Stronger acid promotes reaction.
4TFACH₃CN/H₂O (2:1)575Increased water content improves yield.
5TFAAcetone/H₂O (9:1)480Solvent change improves efficiency.
6TFAAcetone/H₂O (2:1)490Optimized conditions for C2 attack.
7H₂SO₄Acetone/H₂O (2:1)482Another strong acid is also effective.

In cases where a stable aziridinium ion is pre-formed, the regioselectivity is highly dependent on the nucleophile. In the ring-opening of 2-alkyl-substituted 1-methyl-1-(1-phenylethyl)aziridinium salts with halides, softer nucleophiles such as chloride, bromide, and iodide selectively attack the more substituted carbon atom. In contrast, the harder fluoride nucleophile can lead to a mixture of regioisomers, suggesting a greater degree of kinetic control.

The nucleophilic ring-opening of this compound derivatives is characterized by a high degree of stereoselectivity. The reaction almost universally proceeds via an SN2 mechanism, which involves the backside attack of the nucleophile on one of the aziridine ring carbons. This mechanistic pathway results in a predictable inversion of the absolute configuration at the center of attack.

When enantiomerically pure 2-substituted 1-(1-phenylethyl)aziridines are subjected to ring-opening conditions, the process occurs in a completely stereoselective manner. This high fidelity in transferring stereochemical information is crucial for asymmetric synthesis, as it allows for the production of optically pure acyclic amine derivatives from chiral aziridine precursors. The stereochemical outcome is a direct consequence of the concerted nature of the SN2 attack, where the nucleophile approaches from the face opposite to the C-N bond being broken, leading to the observed inversion of stereochemistry.

Substituents on the aziridine ring exert a powerful influence over the regiochemical and stereochemical course of nucleophilic ring-opening reactions. As the stereoselectivity is consistently an inversion of configuration via an SN2 mechanism, the primary effect of substituents is on the regioselectivity of the nucleophilic attack.

Electronic Effects: Electron-withdrawing substituents on a carbon atom of the aziridine ring can electronically activate that position for nucleophilic attack. For example, the presence of a 2-ethoxycarbonyl group on a 1-methyl-1-(1-phenylethyl)aziridinium salt directs all halide nucleophiles (fluoride, chloride, bromide, and iodide) to attack the substituted C2 carbon. This occurs because the electron-withdrawing ester group stabilizes the developing negative charge in the SN2 transition state, making the C2 position the more favorable site for attack, regardless of the nucleophile.

Neighboring Group Participation: As previously discussed, substituents can direct the site of attack through intramolecular interactions. A γ-keto group on a C2-alkyl chain of a this compound derivative directs nucleophilic attack to the C2 position, a reversal of the typical steric preference. This is rationalized by the formation of a hydrogen bond between the protonated aziridinium ion and the carbonyl oxygen in the transition state, which sterically guides the nucleophile to the more substituted carbon. When this directing capability is absent, as in the case of a γ-silylated hydroxy substituent, the attack reverts to the sterically less hindered C3 carbon.

Non-activated aziridines, characterized by electron-donating groups like the 1-phenylethyl substituent on the nitrogen atom, are generally unreactive towards nucleophiles. Their lone pair of electrons gives the nitrogen a basic character, but the ring carbons are not sufficiently electrophilic. Therefore, an activation step is required to render the ring susceptible to nucleophilic cleavage. This is achieved by treating the aziridine with an electrophile, which converts the neutral aziridine into a highly reactive aziridinium ion or an equivalent activated complex. Common electrophiles used for this purpose include protic acids, Lewis acids, acyl halides, and alkylating agents like methyl trifluoromethanesulfonate or trimethylsilyl iodide.

The reaction of a this compound derivative with a potent electrophile leads to the formation of a quaternary aziridinium ion. This process involves the attack of the nucleophilic aziridine nitrogen on the electrophile. For instance, reacting an enantiomerically pure 2-substituted this compound with methyl trifluoromethanesulfonate generates a stable, isolable methylaziridinium ion. Similarly, treatment with acid chlorides or trimethylsilyl iodide (TMSI) produces the corresponding N-acyl or N-trimethylsilyl aziridinium ions.

The formation of the three-membered aziridinium ring significantly increases the ring strain by an estimated 47 kJ/mol compared to the neutral aziridine. This heightened strain makes the aziridinium ion a powerful electrophile. The positive charge on the nitrogen atom strongly polarizes the C-N bonds, making the ring carbons highly susceptible to attack by a wide array of nucleophiles, including those that are too weak to open the parent non-activated aziridine. The subsequent ring-opening by a nucleophile is typically rapid and proceeds with the high degree of regio- and stereoselectivity characteristic of SN2 reactions, yielding valuable and optically pure acyclic amine derivatives.

Radical-Cation Salt-Initiated Transformations

The generation of radical cations from phenyl-substituted aziridines offers an alternative pathway for their transformation. The outcome of these reactions is highly dependent on the substitution pattern of the aziridine ring. For aziridines where a phenyl group is attached to a carbon atom and the nitrogen bears an alkyl substituent, as is the case with this compound, oxidation can lead to a spontaneous ring opening to form azomethine ylide radical cations. nih.govnih.govrsc.org These reactive intermediates can then undergo further reactions.

In contrast, if the phenyl group is attached to the nitrogen atom, the aziridine ring tends to remain intact upon one-electron oxidation. nih.govnih.govrsc.org The formation of these different types of radical cations has been studied using techniques such as pulse radiolysis and gamma radiolysis. nih.govnih.govrsc.org

The use of aminium radical-cation salts, such as tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue"), can initiate Sₙ2-type nucleophilic ring-opening transformations of aziridines. nih.gov This method provides a catalytic route for the activation of aziridines towards nucleophilic attack. While the general principle has been established, detailed studies on the specific transformations of the this compound framework initiated by radical-cation salts are an area of ongoing research.

Other Transformations of this compound Frameworks

Beyond simple ring-opening, the this compound scaffold can undergo a range of other valuable transformations, including functionalization at the ring carbons, ring expansion to larger heterocycles, and participation in cycloaddition reactions.

Functionalization Reactions at C2 or C3

The carbon atoms of the aziridine ring in this compound derivatives can be functionalized to introduce new substituents and create more complex molecular architectures. These reactions often proceed via a ring-opening/functionalization sequence.

Functionalization at C2: The synthesis of enantiomerically pure amines from 2-substituted N-(1-phenylethyl)aziridines can be achieved through a regioselective reductive ring opening at the less substituted C3 carbon, followed by deoxygenation at the C2 substituent. nih.gov Nickel-catalyzed cross-coupling reactions of aliphatic aziridines with aryl iodides provide a route to β-phenethylamines, effectively functionalizing a carbon of the original aziridine ring. nih.gov

Functionalization at C3: In the presence of carbonyldiimidazole (CDI) and iodotrimethylsilane, an aziridine alcohol derived from N-(1-phenylethyl)aziridine can be transformed into a 4-(iodomethyl)oxazolidin-2-one. This proceeds through a regioselective ring opening at C3 with iodide, followed by cyclization. The resulting iodomethyl group can then be used for further functionalization, such as alkylation of indole at its C3 position. nih.gov

The regioselectivity of these functionalization reactions is a key consideration. In the case of 2-substituted 1-(1-phenylethyl)aziridines, nucleophilic attack generally occurs at the less sterically hindered C3 position. However, electronic factors and the nature of the activating group can influence this selectivity.

Table 3: Functionalization Reactions of this compound Derivatives This table is interactive. Users can sort and filter the data.

Aziridine Derivative Reagents Position of Functionalization Product Type Reference
2-Substituted N-(1-phenylethyl)aziridine Reductive ring opening/deoxygenation C2 Enantiomerically pure amine nih.gov
N-(1-phenylethyl)aziridine alcohol CDI, TMSI, Indole C3 L-Tryptophanol derivative nih.gov

Ring Expansion Reactions

The strained three-membered ring of this compound can be expanded to form larger, more stable heterocyclic systems. These reactions are of significant synthetic interest as they provide access to a variety of nitrogen-containing rings.

One approach to ring expansion involves the reaction of vinylaziridines. A metal-free [5+2] cycloaddition of non-activated vinylaziridines with alkynes has been developed for the synthesis of seven-membered aza-heterocycles. rsc.org This transformation represents a formal ring expansion of the aziridine ring.

Another strategy for one-carbon ring expansion is the nih.govrsc.org-Stevens rearrangement of aziridinium ylides. While not specifically demonstrated for this compound, biocatalytic systems using engineered cytochrome P450 enzymes have been shown to effect the enantioselective one-carbon ring expansion of other aziridines to azetidines. nih.govchemrxiv.org This is achieved through the reaction of the aziridine with a carbene precursor to form an aziridinium ylide, which then undergoes the rearrangement. nih.govchemrxiv.org

Furthermore, the reaction of aziridines with alkoxycarbonylketenes, generated from the corresponding diazo compounds, can lead to the formation of oxazoline derivatives through an electrophilic ring expansion. d-nb.info Carbene complexes have also been shown to promote the ring expansion of aziridines. For example, a chromium carbene complex bearing a 2-methylaziridine ring undergoes a double alkyne and single carbon monoxide insertion to yield a 1-oxotetrahydroindolizine derivative. rsc.org

Cycloaddition Reactions

The this compound framework can participate in cycloaddition reactions, acting as a three-atom component. These reactions are valuable for the construction of five-membered heterocyclic rings.

The generation of azomethine ylides from aziridines is a common strategy to initiate cycloaddition reactions. As previously mentioned, the oxidation of C-phenyl substituted N-alkyl aziridines, such as derivatives of this compound, can lead to the formation of azomethine ylide radical cations. nih.govnih.govrsc.org These reactive intermediates can potentially undergo cycloaddition with various dipolarophiles.

While the search results did not provide specific examples of cycloaddition reactions involving this compound itself, the formation of azomethine ylide radical cations from closely related structures strongly suggests its potential to participate in such transformations. nih.govnih.govrsc.org Further research in this area could lead to novel synthetic routes to complex nitrogen-containing heterocycles.

Mechanistic Investigations

The reactivity of this compound and its derivatives is governed by the inherent strain of the three-membered ring and the electronic and steric properties of its substituents. Mechanistic studies have been crucial in understanding and predicting the outcomes of its various transformations, particularly in the context of stereocontrolled synthesis. These investigations often involve a combination of computational analysis, spectroscopic identification of transient species, and detailed analysis of the stereochemical course of reactions.

Transition State Analysis

Computational methods, particularly density functional theory (DFT), have provided significant insights into the transition states involved in the reactions of this compound derivatives. These analyses help to elucidate reaction pathways, rationalize observed selectivities, and predict reactivity.

A key area of study has been the Lewis acid-mediated rearrangement of N-acyl-2-aryl-aziridines. DFT analysis of the reaction of a model N-acyl aziridine with titanium tetrachloride (TiCl₄) revealed the energetic landscape of the reaction. The initial coordination of TiCl₄ to the aziridine was investigated, showing a preference for monodentate oxygen ligation to the acyl group over a bidentate N,O-ligation. Although the bidentate complexes were slightly higher in energy, the activation barriers leading to the key phenonium ion intermediate were substantially lower from these species. nih.gov

The analysis identified the transition states for the ring-opening of the aziridine to form the phenonium ion and the subsequent intramolecular chloride attack. The calculated energy barriers were instrumental in explaining the observed product distribution.

Reactant ComplexTransition StateDescriptionCalculated Energy Barrier (ΔG‡, kcal·mol−1)
TiO–Int1 (Monodentate)TS-1Aziridine Ring-Opening to Phenonium Ion23.0
TiE–Int1 (Bidentate)TS-1Aziridine Ring-Opening to Phenonium Ion9.9
TiZ–Int1 (Bidentate)TS-1Aziridine Ring-Opening to Phenonium Ion12.6
TiE–Int2 (Phenonium Ion)-Chloride attack at less substituted carbon (major product)13.7
TiE–Int2 (Phenonium Ion)-Chloride attack at more substituted carbon (minor product)16.1

In other reactions, such as the acid-catalyzed ring-opening of 2-substituted 1-(1-phenylethyl)aziridines, a plausible transition state involves the protonation of the aziridine nitrogen to form an aziridinium ion. researchgate.netfrontiersin.org In specific cases where an internal nucleophile is present, such as a keto group, the transition state is stabilized by hydrogen bonding between the protonated nitrogen and the carbonyl oxygen. This interaction helps to orient the incoming external nucleophile (e.g., water) for a regioselective attack at the C2 position. researchgate.netfrontiersin.org

Identification of Intermediates

The high ring strain of aziridines makes them susceptible to ring-opening under electrophilic activation, leading to the formation of reactive intermediates. The most commonly identified intermediate is the aziridinium ion . This species is formed by the protonation or alkylation of the aziridine nitrogen, which significantly increases the electrophilicity of the ring carbons. mdpi.com For instance, when enantiopure 1-(1-phenylethyl)aziridines are treated with trimethylsilyl iodide (TMSI), a stable aziridinium ion is formed, which is then opened by the iodide nucleophile. researchgate.net Similarly, reaction with methyl triflate generates a transient aziridinium triflate that can be regioselectively reduced. nih.gov

Beyond the simple aziridinium ion, more complex intermediates have been proposed and, in some cases, computationally characterized.

Phenonium Ions : In the TiCl₄-mediated rearrangement of 2-aryl-aziridines, computational studies have identified a spirocyclic phenonium ion as a key intermediate following the initial ring-opening. nih.gov The formation of this intermediate directs the subsequent nucleophilic attack and determines the final product structure.

Azomethine Ylides : Thermal or photochemical reactions of certain aziridines can lead to the formation of azomethine ylide intermediates. umich.edu This occurs through a 4π-electrocyclic ring-opening, converting the three-membered ring into a reactive 1,3-dipole that can be trapped in cycloaddition reactions. umich.edu

Zwitterionic Intermediates : In reactions with carbon dioxide catalyzed by chromium(III) salen complexes, a zwitterionic (salen)CrIII(aziridiniumcarbamate) intermediate has been proposed. scispace.com Here, the aziridine acts as a nucleophile, attacking the activated CO₂, and the resulting carbamate moiety then acts as an intramolecular nucleophile to open the aziridine ring. scispace.com

Intermediate TypeFormation ConditionsSubsequent ReactionReference
Aziridinium IonProtic/Lewis acids (TFA, H₂SO₄), Alkylating agents (TMSI, MeOTf)Nucleophilic ring-opening researchgate.netfrontiersin.orgmdpi.comresearchgate.netnih.gov
Phenonium IonTiCl₄ with N-acyl-2-aryl-aziridinesIntramolecular nucleophilic attack nih.gov
Azomethine YlideThermal or photochemical activation[3+2] Cycloaddition umich.edu
Zwitterionic CarbamateReaction with CO₂ catalyzed by (salen)CrIII complexIntramolecular ring-opening scispace.com

Stereochemical Course of Reactions

The 1-phenylethyl group on the aziridine nitrogen is a chiral auxiliary, which, along with the stereocenters on the aziridine ring itself, plays a crucial role in directing the stereochemical outcome of reactions. The stereochemical course of the ring-opening is highly dependent on the reaction mechanism, particularly whether it proceeds through an Sₙ1 or Sₙ2 pathway.

Many nucleophilic ring-opening reactions of activated 1-(1-phenylethyl)aziridines proceed via an Sₙ2 mechanism . This results in an inversion of configuration at the carbon center being attacked. nih.gov This stereospecificity is fundamental to the use of these aziridines in asymmetric synthesis, allowing for the predictable formation of new stereocenters. For example, the ring-opening of enantiopure (1-phenylethyl)aziridines with TMSI followed by substitution with an amine affords enantiopure diamines, indicating a stereocontrolled process. researchgate.net

The regioselectivity of the attack (at the C2 vs. C3 position) is controlled by a combination of steric and electronic factors. Generally, nucleophilic attack occurs at the less substituted carbon atom. nih.gov However, the presence of activating groups on the ring can alter this preference.

Reaction TypeSubstrateReagentsStereochemical OutcomeReference
Nucleophilic Ring-Opening(1-phenylethyl)aziridinesTMSI, then amineStereocontrolled formation of enantiopure diamines researchgate.net
Reductive Ring-Opening(2S,1'R,1''R)-32Methyl triflate, then reductionRegioselective reduction to (1R,2S,1'R)-33 nih.gov
Reduction of C2-substituentAziridine ketone (2R,1'S)-19NaBH₄/ZnCl₂Highly stereoselective (chelation-controlled) to give alcohol (2R,1'S,1''S)-20 nih.gov
Ring ExpansionChiral vinyl aziridinesCu(hfacac)₂Stereospecific expansion to 2,5-cis or 2,5-trans-3-pyrrolines nih.gov
Acid-Catalyzed Ring-Openingγ-Aziridinyl ketoneTFA / H₂ORegioselective opening at C2 researchgate.net

Furthermore, reactions involving modifications to substituents on the aziridine ring are also heavily influenced by the existing stereochemistry. For example, the chelation-controlled reduction of a ketone at the C2 position of a this compound derivative using NaBH₄/ZnCl₂ proceeds with high diastereoselectivity, with the chiral auxiliary guiding the approach of the hydride reagent. nih.gov Similarly, stereospecific ring-expansion reactions of chiral vinyl aziridines to 3-pyrrolines have been developed, where the cis or trans geometry of the starting aziridine directly dictates the relative stereochemistry of the substituents in the five-membered ring product. nih.gov

Applications of 1 1 Phenylethyl Aziridine in Complex Molecule Synthesis

Chiral Building Blocks for Nitrogen-Containing Scaffolds

Derivatives of N-(1-phenylethyl)aziridine-2-carboxylic acid serve as significant three-carbon chiral synthons (chirons) in asymmetric synthesis. nih.gov These compounds function as a combination of a chiral synthon and a chiral auxiliary, with the (R)- or (S)-1-phenylethyl group guiding the stereochemical outcome of subsequent reactions. nih.govbeilstein-journals.org The inherent stability of the aziridine (B145994) ring to epimerization, a common issue with other chiral aldehydes like Garner's aldehyde, makes these compounds particularly advantageous. beilstein-journals.org

The versatility of the 1-phenylethyl group is a key feature, as it can be removed at various stages of a synthetic sequence through methods such as catalytic hydrogenation, metal-ammonia reduction (Birch reaction), or treatment with an organic acid in anisole. nih.gov This flexibility allows for the incorporation of the aziridine-derived stereocenter into the final product while efficiently removing the chiral auxiliary. The 2-substituted N-(1-phenylethyl)aziridine framework has proven effective in the synthesis of a range of biologically important molecules, including alkaloids, sphingoids, and ceramides. nih.govnih.gov

The general synthetic utility stems from the predictable and highly regioselective ring-opening of the aziridine at the less substituted carbon atom. This reaction can be effected by a wide range of nucleophiles, leading to the formation of diverse functionalized nitrogen-containing scaffolds. nih.gov

Synthesis of Chiral Amines and Amino Alcohols

The synthesis of enantiomerically pure amines and amino alcohols from 2-substituted N-(1-phenylethyl)aziridines is a well-established application of this chiral building block. nih.gov The primary strategy involves a regioselective reductive opening of the aziridine ring at the less substituted carbon, followed by functionalization or deoxygenation at the C2 substituent. nih.govbeilstein-journals.org

For the synthesis of chiral amines, an effective deoxygenation of the C2 substituent is required after the ring opening. nih.govbeilstein-journals.org In the case of chiral amino alcohols, the synthesis is achieved through a regioselective reductive aziridine ring opening, combined with functionalization of the C2 substituent and, if desired, alkylation or arylation of the nitrogen atom. nih.govbeilstein-journals.org

A variety of biologically active amino alcohols have been synthesized using this methodology. For instance, a mixture of epimeric amino alcohols, which were identified as effective inhibitors of mitotic kinesin, were prepared in two steps from the corresponding aziridine alcohol. beilstein-journals.org This approach underscores the utility of 1-(1-phenylethyl)aziridine derivatives as precursors to complex chiral molecules with potential therapeutic applications.

Synthesis of Amino Acid Derivatives

N-(1-phenylethyl)aziridine-2-carboxylates and their derivatives are valuable precursors for the synthesis of various amino acid derivatives, particularly hydroxy amino acids. nih.govnih.gov The aziridine ring serves as a masked amino group, and its stereoselective opening allows for the introduction of different functional groups, leading to a diverse range of non-proteinogenic amino acids.

The synthesis of these derivatives often involves the elongation and further functionalization of the ester or aldehyde group at the C2 position of the aziridine ring. nih.gov The stereochemical outcome of these transformations is controlled by the configuration at both C2 and the chiral auxiliary on the nitrogen atom. nih.gov Subsequent ring-opening with nucleophiles provides access to α- or β-amino esters and their derivatives, many of which are biologically active or can serve as precursors for other important compounds. bioorg.org

For example, the successful transformation of aziridine alcohol (2S,1'R)-7 into L-homophenylalaninol ((S)-42) was achieved through a two-step process involving the opening of the aziridine ring with phosgene to form a 4-(chloromethyl)oxazolidin-2-one intermediate, followed by a Wittig olefination to introduce the benzyl moiety. nih.gov This synthesis highlights the strategic use of the aziridine ring as a protected and stereocontrolled source of the amino functionality in the synthesis of complex amino acid derivatives.

Synthesis of Heterocyclic Compounds

This compound derivatives serve as versatile starting materials for the synthesis of substituted pyrrolidines. A notable example is the synthesis of a key pyrrolidine intermediate for the fluoroquinolone antibiotic PF-00951966. nih.gov The synthesis commenced with the aziridine (E)-acrylate (2R,1'S)-69a, which was readily prepared from the corresponding aldehyde (2S,1'S)-6. nih.gov

The key steps in this synthesis involved a Michael addition of nitromethane to the acrylate, followed by a selective reduction of the nitro group which triggered a cyclization to afford the major pyrrolidin-2-one product. nih.gov This demonstrates how the aziridine moiety can be strategically employed to construct more complex heterocyclic systems through a sequence of controlled chemical transformations.

Another approach involves the nucleophilic ring-opening of the aziridine prior to cyclization. For instance, a multi-substituted pyrrole was synthesized from a 3-(aziridin-2-yl)-3-hydroxypropyne derivative through a process that takes advantage of this strategy. nih.gov

The synthesis of piperidine derivatives from chiral aziridines has been achieved through regio- and stereo-selective ring-opening reactions. clockss.orgnih.gov This methodology allows for the construction of the six-membered piperidine ring with a high degree of stereocontrol, originating from the stereochemistry of the starting aziridine.

In one approach, the ring-opening of a chiral aziridine with either acetic acid or acetyl chloride was the key step in the asymmetric synthesis of cyclic β-amino alcohols, including piperidine derivatives. clockss.org This strategy was successfully applied to the synthesis of the natural product (-)-pseudoconhydrine. clockss.org

A screening of reaction conditions for the regioselective opening of a 1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-one derivative revealed that treatment with trifluoroacetic acid (TFA) in a mixture of acetone and water led to the desired hydroxy-opened product in high yield. nih.gov This intermediate was then subjected to catalytic hydrogenation, which resulted in the formation of the N-Cbz-protected (2S,5R)-benzyl 2-butyl-5-hydroxypiperidine-1-carboxylate, a core skeleton of piperidine alkaloids. nih.gov

The following table summarizes the key reagents and conditions for the synthesis of a piperidine derivative from a chiral aziridine:

StepStarting MaterialReagents and ConditionsProductYieldReference
11-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-oneTFA, acetone/H₂O (2:1), rt, 4 h(R)-2-hydroxy-1-(((R)-1-phenylethyl)amino)nonan-5-one90% nih.gov
2(R)-2-hydroxy-1-(((R)-1-phenylethyl)amino)nonan-5-oneH₂, Pd(OH)₂, rt; then CbzCl(2S,5R)-benzyl 2-butyl-5-hydroxypiperidine-1-carboxylate80% (2 steps) nih.gov

Table 1: Synthesis of a Piperidine Derivative via Aziridine Ring Opening

While direct synthesis of azepane derivatives from this compound is less commonly reported, the general principles of aziridine chemistry can be applied to the construction of seven-membered rings. The synthesis of azepanes and their derivatives is an area of significant interest due to their presence in a variety of natural products and bioactive molecules. nih.gov

One established method for synthesizing azepane derivatives involves the ring expansion of piperidines. rsc.org Given that piperidines can be synthesized from this compound derivatives, a multi-step sequence involving the initial formation of a piperidine followed by ring expansion could potentially lead to azepanes.

More direct, though not involving this compound specifically, is the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines to afford trifluoromethyl-substituted azepin-2-carboxylates. nih.gov This highlights a modern approach to the synthesis of this seven-membered heterocyclic system.

Other Nitrogen Heterocycles (e.g., Pyrazines, Quinoxalines)

While direct, one-step syntheses of pyrazines and quinoxalines from this compound are not extensively documented, the compound serves as a valuable precursor to key intermediates required for their synthesis. The construction of both pyrazine and quinoxaline rings classically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Derivatives of this compound provide a stereocontrolled route to enantiomerically pure 1,2-diamines.

The synthesis of these crucial diamine precursors is achieved through the regioselective ring-opening of the aziridine. For instance, treatment of a nonactivated N-(1-phenylethyl)aziridine with trimethylsilyl iodide (TMSI) generates an intermediate aziridinium ion. This is followed by nucleophilic attack by the iodide ion and subsequent substitution with an amine, affording enantiopure 1,2-diamines.

This strategy positions this compound derivatives as useful starting materials for the multi-step synthesis of complex, chiral pyrazines and quinoxalines, where the stereochemistry of the diamine precursor is critical.

Contributions to Natural Product Synthesis

N-(1-Phenylethyl)aziridine-2-carboxylates, -carbaldehydes, and -methanols are highly effective three-carbon chiral building blocks in the enantioselective synthesis of various natural products. nih.gov The 1-phenylethyl group acts as a reliable chiral auxiliary, directing the stereochemical outcome of reactions, and can be removed at various stages of the synthesis via methods such as catalytic hydrogenation. nih.gov The aziridine ring itself allows for a range of transformations, most notably regioselective ring-opening reactions that introduce new functional groups with defined stereochemistry. nih.gov

Alkaloids and Analogues

The framework of this compound is efficiently utilized in the synthesis of alkaloids, particularly those containing pyrrolidine and piperidine rings. The synthetic strategy often involves the functionalization of a substituent at the C2 position of the aziridine ring, followed by a regioselective, nucleophilic ring-opening at the C3 position. The resulting acyclic intermediate is then cyclized to form the desired heterocyclic core of the alkaloid.

For example, this methodology has been applied to the synthesis of congeners of pseudoconhydrine and monomorine. The synthesis begins with a chiral N-(1-phenylethyl)aziridine-2-carboxylate, which is modified to introduce an alkyl chain at the C2 position. Depending on the functional group on this side chain, the acid-catalyzed ring-opening with a water nucleophile can be directed to occur at either the C2 or C3 position of the aziridine. This regioselective opening is a key step that determines whether the subsequent cyclization yields a substituted pyrrolidine or a piperidine ring, demonstrating the compound's utility in creating diverse alkaloid scaffolds.

Table 1: Examples of Alkaloid Precursors Synthesized from this compound Derivatives

Starting MaterialKey TransformationIntermediate/ProductTarget Alkaloid Type
N-(1-phenylethyl)aziridine-2-carboxylateSide-chain modification and regioselective ring-openingSubstituted PyrrolidineMonomorine Congeners
N-(1-phenylethyl)aziridine-2-carboxylateSide-chain modification and regioselective ring-openingSubstituted PiperidinePseudoconhydrine Congeners
(2S,1'R)-N-(1-Phenylethyl)aziridine-2-methanolRing-opening with phosgene and Wittig olefination4-(chloromethyl)oxazolidin-2-oneL-homophenylalaninol

Sphingoids and Ceramides

Derivatives of this compound have proven to be effective starting materials for the asymmetric synthesis of sphingoids, ceramides, and their analogues. nih.gov These syntheses leverage the aziridine framework as a chiron to establish the correct stereochemistry found in these lipid molecules.

A common strategy involves using an N-(1-phenylethyl)aziridine-2-carboxylate to build the core structure. For instance, the ester can be converted to a Weinreb amide, which is then reacted with an organometallic reagent to introduce the long alkyl chain characteristic of sphingolipids, forming an aziridinyl ketone. nih.gov The stereochemistry of the subsequent reduction of this ketone to a hydroxyl group is controlled by the existing chiral centers of the aziridine, leading to the desired stereoisomer. Finally, regioselective opening of the aziridine ring unmasks the amine and hydroxyl groups with the correct relative stereochemistry for the target sphingoid or ceramide. nih.gov

Table 2: Synthesis of Ceramide Analogues from a this compound Precursor

PrecursorKey Reaction StepsProduct
(2S,1'R)-N-(1-Phenylethyl)aziridinyl ketone1. Stereoselective reduction (NaBH₄/ZnCl₂) to an alcohol. 2. Ring-opening to form an amino diol. 3. Acylation of the amine.Constrained Ceramide Analogue
Weinreb amide of (2S,1'R)-N-(1-phenylethyl)aziridine-2-carboxylic acid1. Reaction with Grignard reagent to form aziridinyl ketone. 2. Multi-step deoxygenation and ring-opening. 3. Cyclization and acylation.Sphingolipid Analogue with a Pyrrolidine Moiety

Aza-sugars

Aza-sugars, also known as iminosugars, are polyhydroxylated alkaloids that mimic the structure of carbohydrates. They are typically polyhydroxylated piperidines and pyrrolidines. While direct cyclization of this compound derivatives into aza-sugars is not a common strategy, these compounds are instrumental in the synthesis of the necessary acyclic precursors with full stereochemical control. nih.gov

The synthesis of aza-sugars often proceeds via the cyclization of a polyhydroxylated amino acid or amino polyol. N-(1-Phenylethyl)aziridine-2-carboxylates and their corresponding aldehydes and alcohols serve as excellent chiral synthons for preparing these exact precursors. nih.gov Through regioselective ring-opening reactions with various nucleophiles, the aziridine can be converted into α- or β-amino acids and amino alcohols containing multiple hydroxyl groups. The stereochemistry of these newly formed centers is dictated by the configuration of the parent aziridine. These acyclic, chiral, polyhydroxylated amino compounds are then carried forward through deprotection and cyclization steps to furnish the final aza-sugar product.

Derivatization and Functional Group Interconversions of 1 1 Phenylethyl Aziridine

Transformations of Carboxylate Group (e.g., to aldehydes, alcohols, amides, ketones)

The ester function of N-(1-phenylethyl)aziridine-2-carboxylates is a key handle for carbon chain elongation and functional group interconversion. nih.gov This group can be readily transformed into other important functional groups like aldehydes, alcohols, amides, and ketones, which serve as intermediates for further synthesis.

Reduction to Alcohols and Aldehydes: Primary alcohols, specifically N-(1-phenylethyl)aziridine-2-methanols, are typically synthesized by the reduction of the corresponding carboxylate esters. nih.gov A common method for this transformation is the use of lithium aluminium hydride (LiAlH4). nih.gov Alternatively, a milder approach using a mixture of sodium borohydride (NaBH4) and lithium chloride (LiCl) has also been developed. nih.gov The resulting aziridine (B145994) alcohols are valuable intermediates; for instance, (2S,1'S)-7 was transformed into ʟ-tryptophanol. nih.gov

The corresponding aziridine aldehydes, which are analogues of Garner's aldehyde, can also be prepared from the esters. nih.gov These aldehydes are advantageous as they are not prone to epimerization during their preparation or in subsequent reactions, a common issue with other chiral α-aminoaldehydes. nih.gov A two-step process involving the reduction of the ester to an alcohol followed by Swern oxidation can yield the desired aldehyde. nih.gov

Conversion to Amides and Ketones: To synthesize ketones, the ester is often first converted into a Weinreb amide. This is achieved by reacting the N-(1-phenylethyl)aziridine-2-carboxylate with N,O-dimethylhydroxylamine (MeONHMe) in the presence of a Grignard reagent like isopropylmagnesium chloride (iPrMgCl). nih.gov The resulting Weinreb amide, such as (2S,1'R)-18, can then be treated with various organometallic reagents (e.g., Grignard or organolithium reagents) to yield the corresponding aziridine ketones. nih.govnih.gov For example, reacting the Weinreb amide with 4-methoxyphenylmagnesium bromide produces an aziridine ketone. nih.gov Similarly, n-butylmagnesium chloride or 4-pentenylmagnesium bromide can be used to generate different ketone derivatives. nih.gov

Starting MaterialTransformationProductKey Reagents
Ester (e.g., 5)ReductionAlcohol (e.g., 7)LiAlH₄ or NaBH₄/LiCl
EsterReduction & OxidationAldehyde (e.g., 6)1. DIBAL-H 2. Swern Oxidation
EsterAmidationWeinreb Amide (e.g., 18)MeONHMe, iPrMgCl
Weinreb Amide (e.g., 18)Ketone SynthesisKetone (e.g., 77)Organometallic Reagents (e.g., R-MgBr)

Modification of the Phenylethyl Group

The 1-phenylethyl group serves as a chiral auxiliary, guiding the stereochemical outcome of reactions. nih.gov A crucial step in many synthetic sequences is the removal of this group to unveil the final target molecule. The removal of the 1-phenylethyl group can be accomplished under various conditions, offering flexibility in synthetic design.

Common methods for its cleavage include:

Catalytic Hydrogenation: This is a widely used method where the compound is treated with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂). nih.gov This process reductively cleaves the N-benzyl bond.

Birch Reduction: A metal-ammonia reduction, typically using sodium or lithium in liquid ammonia, can also be employed to remove the phenylethyl group. nih.gov This method is effective and offers an alternative to catalytic hydrogenation, especially when other functional groups in the molecule might be sensitive to hydrogenation conditions. nih.gov

MethodKey ReagentsDescription
Catalytic HydrogenationH₂, Pd/C or Pd(OH)₂Reductive cleavage of the N-C bond of the phenylethyl group.
Birch ReductionNa or Li, liquid NH₃Metal-ammonia reduction to cleave the chiral auxiliary.

Functionalization of the Aziridine Ring

The strained three-membered aziridine ring is susceptible to nucleophilic ring-opening reactions, providing a powerful method for introducing new functional groups and constructing more complex molecular architectures. nih.govmdpi.com These reactions typically proceed via the formation of an activated aziridinium ion, followed by attack from a nucleophile. nih.gov The regioselectivity of the ring-opening, i.e., whether the nucleophile attacks at the C2 or C3 position, is influenced by the substituents on the ring, the nature of the electrophile used for activation, and the nucleophile itself. nih.gov

Regioselective Ring-Opening: The opening of the aziridine ring in 2-substituted N-(1-phenylethyl)aziridines generally occurs at the less substituted carbon atom (C3). nih.gov This regioselectivity is a key feature in the synthetic applications of these compounds.

With Halides and Pseudohalides: The ring can be opened with sources of halides or other nucleophiles. For example, treatment of an aziridine alcohol with iodotrimethylsilane (TMSI) in the presence of carbonyldiimidazole (CDI) leads to a regioselective opening by the iodide ion at C3, followed by cyclization to form an oxazolidin-2-one. nih.gov Similarly, using phosgene can lead to the formation of a 4-(chloromethyl)oxazolidin-2-one. nih.gov The aziridinium ion can also be opened with cyanide, as demonstrated in a reaction where methylation was accompanied by ring-opening with cyanide to yield a 2-cyano-1-(methylamino)ethyl group with high regioselectivity. nih.gov

Reductive Opening: Catalytic hydrogenation can be used not only to remove the N-phenylethyl group but also to reductively open the aziridine ring, yielding amino alcohols. nih.gov

Alkylative Opening: The aziridine ring can be activated with an alkylating agent, such as ethyl trifluoromethanesulfonate, to form an aziridinium intermediate. Subsequent reaction with a nucleophile, like sodium acetate, results in a ring-opened product where the alkyl group is attached to the nitrogen and the nucleophile is attached to a ring carbon. mdpi.com

Acid-Catalyzed Opening: Brønsted acids can catalyze the regioselective ring-opening of aziridines with nucleophiles like phenols and thiophenols at room temperature. rsc.org Lewis acids, such as boron trifluoride diethyl etherate (BF₃OEt₂), are also used to activate the ring towards nucleophilic attack. rsc.org

These ring-opening strategies provide access to a diverse array of functionalized acyclic amines, which are valuable precursors for a wide range of biologically relevant compounds. nih.govnih.gov

Reaction TypeActivating Agent / ReagentNucleophilePosition of AttackProduct Type
Halogenation/CyclizationCDI, IodotrimethylsilaneIodide (internal)C34-(iodomethyl)oxazolidin-2-one
Halogenation/CyclizationPhosgeneChloride (internal)C34-(chloromethyl)oxazolidin-2-one
CyanationMethylating agentCyanideC3Acyclic aminonitrile
Reductive OpeningH₂, Catalyst (e.g., Pd(OH)₂)HydrideC3Amino alcohol
Alkylative OpeningEthyl trifluoromethanesulfonateAcetateC3Acyclic N-ethyl amino acetate
Acid-Catalyzed OpeningBrønsted AcidPhenols, ThiophenolsC3Acyclic amino ethers/thioethers
Lewis Acid-Catalyzed OpeningBF₃OEt₂AlcoholsC3Acyclic amino ethers

Future Perspectives in 1 1 Phenylethyl Aziridine Research

Development of Novel Synthetic Methods

Current synthetic routes to N-(1-phenylethyl)aziridine derivatives, while effective, often rely on multi-step procedures or classical cyclization methods. beilstein-journals.orgnih.gov Future research will likely prioritize the development of more atom-economical, efficient, and sustainable synthetic strategies.

Key areas for future development include:

Catalytic Asymmetric Aziridination: While the 1-phenylethyl group itself serves as a chiral auxiliary, the development of catalytic methods that can directly and enantioselectively construct the aziridine (B145994) ring onto a prochiral olefin using a simple nitrogen source would be a significant advancement. This could involve leveraging earth-abundant metal catalysts or organocatalysts to bypass the need for pre-installing the chiral auxiliary on the nitrogen source. researchgate.netresearchgate.net

Photocatalytic and Electrocatalytic Strategies: The application of photoredox and electrocatalysis to aziridination is a burgeoning field. nih.gov These methods offer mild reaction conditions and unique activation pathways. Future work could explore the direct aziridination of alkenes with N-(1-phenylethyl)amine under photocatalytic conditions, potentially avoiding harsh reagents and improving functional group tolerance.

Multicomponent Reactions: Designing one-pot, multicomponent reactions (MCRs) to assemble functionalized 1-(1-phenylethyl)aziridines is a highly attractive goal. nih.gov A hypothetical MCR could involve the reaction of an aldehyde, a diazo compound, and (R)- or (S)-1-phenylethylamine, controlled by a chiral catalyst, to generate highly substituted aziridines in a single step with excellent stereocontrol. nih.gov

Greener Synthetic Approaches: A continuing emphasis will be placed on developing syntheses that utilize more environmentally benign solvents, such as ethanol-water mixtures, and reduce waste streams. nih.gov This includes improving the efficiency of existing methods, such as the solvent-driven selective crystallization for separating diastereomers, to minimize the need for extensive chromatography. beilstein-journals.orgnih.gov

Table 1: Comparison of Current and Future Synthetic Methodologies
MethodologyCurrent Approach ExamplePotential Future AdvancementAnticipated Benefits
Ring Formation Intramolecular cyclization of amino alcohols derived from natural products. nih.govDirect catalytic asymmetric aziridination of olefins. researchgate.netIncreased step-economy, broader substrate scope.
Energy Source Thermal conditions (e.g., reflux in toluene). beilstein-journals.orgPhotocatalysis or electrocatalysis. nih.govMilder conditions, novel reactivity, improved sustainability.
Process Stepwise synthesis and purification. nih.govOne-pot multicomponent reactions. nih.govHigher efficiency, reduced waste, rapid access to complexity.

Exploration of New Reactivities and Transformations

The reactivity of 1-(1-phenylethyl)aziridines is dominated by nucleophilic ring-opening reactions, leveraging the strain of the three-membered ring. scholaris.ca Future research will aim to uncover more nuanced and unconventional transformations to further enhance the synthetic utility of this scaffold.

Aziridinium Ion-Mediated Reactions: Non-activated aziridines, such as 1-(1-phenylethyl)aziridine, can be activated by electrophiles to form highly reactive aziridinium ions. mdpi.com While this is used for ring-opening, future studies could explore trapping these intermediates in cycloaddition reactions or triggering novel rearrangements. For instance, treatment with trimethylsilyl iodide (TMSI) generates an aziridinium ion that can be intercepted by various nucleophiles. mdpi.com Exploring a wider range of electrophilic activators and subsequent reaction pathways is a promising avenue.

Radical-Based Transformations: The generation of N-aziridinyl radicals represents a new frontier in aziridine chemistry. nih.gov Photochemical activation could generate a 1-(1-phenylethyl)aziridinyl radical, a transient species whose reactivity is yet to be explored. This could enable novel C-H functionalization reactions or the transfer of the entire chiral aziridine moiety onto other molecules, a disconnection not possible with traditional ionic pathways. nih.gov

Ring-Expansion and Rearrangement Cascades: While ring-opening is common, controlled ring-expansion reactions could provide access to larger, stereochemically rich nitrogen heterocycles like piperidines. researchgate.net Designing substrates and reaction conditions that favor rearrangement over simple nucleophilic attack will be a key challenge. This could involve the use of specific Lewis acids to orchestrate complex cascade reactions.

Transition-Metal Catalyzed Cross-Coupling: Developing methods for the direct C-H functionalization of the aziridine ring or the cross-coupling of pre-functionalized aziridines (e.g., halo-aziridines) would be a powerful tool. This would allow for the late-stage modification of the aziridine core, expanding its synthetic potential significantly.

Table 2: Emerging Reactivities of this compound
Reactive IntermediateGeneration MethodPotential TransformationSynthetic Product Class
Aziridinium Ion Reaction with an electrophile (e.g., acid chloride, TMSI). mdpi.com[3+2] Cycloaddition with dipolarophiles.Five-membered heterocycles (e.g., pyrrolidines).
N-Aziridinyl Radical Photochemical activation of N-pyridinium aziridines. nih.govIntermolecular addition to olefins.Complex functionalized amines.
Transition-Metal Complex Oxidative addition to a C-X bond on the aziridine ring.Suzuki, Sonogashira, or Buchwald-Hartwig coupling.Highly decorated aziridines.

Expanded Applications in Organic Synthesis and Chemical Biology

The proven success of this compound derivatives as chirons for synthesizing natural products and pharmaceuticals provides a strong foundation for future applications. beilstein-journals.orgnih.gov The next wave of research will likely see this scaffold applied to increasingly complex targets and new fields.

Synthesis of Novel Bioactive Compounds: The aziridine ring is a structural motif in potent natural products with antitumor and antibiotic properties, such as Mitomycin C and Azinomycin B. researchgate.net Researchers will likely leverage the stereocontrol offered by the 1-phenylethyl group to synthesize novel analogues of these complex molecules. The established routes to drugs like Florfenicol and Tamsulosin can be adapted to create libraries of related compounds for structure-activity relationship (SAR) studies. beilstein-journals.orgnih.gov

Development of Chiral Ligands: The nitrogen and carbon atoms of the aziridine ring can act as coordination sites for metals. By appending other donor groups to the aziridine scaffold, novel classes of chiral ligands for asymmetric catalysis can be developed. The rigid, well-defined stereochemistry of the this compound core could translate into high levels of enantioselectivity in catalytic processes.

Chemical Biology Probes: The inherent reactivity of the aziridine ring makes it an interesting warhead for covalent inhibitors or activity-based probes. A this compound derivative could be incorporated into a larger molecule designed to target a specific biomolecule. The chiral auxiliary would ensure precise stereochemistry for binding, and the aziridine ring could then react covalently with a nearby nucleophilic residue (e.g., cysteine or serine) in a protein's active site, enabling studies of protein function.

Q & A

What are the key regioselectivity challenges in aziridine ring-opening reactions of 1-(1-phenylethyl)aziridine, and how can they be addressed experimentally?

Basic Research Focus
The aziridine ring in this compound exhibits regioselectivity during nucleophilic attacks, primarily at the less substituted C3 carbon. This preference is driven by steric hindrance at C2 and electronic factors in aziridinium intermediates. For example, hydrogenolytic cleavage occurs exclusively at C3 to introduce terminal methyl groups, while amines react at C3 to form 1,2-diamino fragments .
Methodological Approach :

  • Activation : Use Lewis acids (e.g., BF₃·Et₂O) or protic acids (e.g., AcOH) to generate aziridinium ions, which direct nucleophiles to C2.
  • Steric Control : Bulky substituents at C2 (e.g., COOEt) favor C3 reactivity, as seen in sphingoid analog syntheses .

How can enantiomerically pure amines be synthesized from this compound derivatives?

Advanced Research Focus
Enantiopure amines require regioselective ring-opening at C3 followed by deoxygenation. For instance:

  • Reductive Cleavage : Hydrogenolysis of C3-N bonds using H₂/Pd-C yields (R)- or (S)-configured amines, depending on the starting aziridine’s stereochemistry .
  • Stereochemical Retention : Reactions with chiral auxiliaries (e.g., N-(1-phenylethyl) groups) preserve configuration during nucleophilic attacks, as demonstrated in ceramide analog syntheses .
    Key Data :
SubstrateNucleophileProduct ConfigurationYield (%)Reference
(2R,1'S)-Aziridine-COOEtNH₃(R)-1,2-Diaminopropane72

What strategies mitigate stereochemical mismatches in contiguous bisaziridine syntheses involving this compound moieties?

Advanced Research Focus
Contiguous bisaziridines often form diastereomeric mixtures due to competing steric/electronic effects between the substrate and catalyst. Solutions include:

  • Catalyst Optimization : Adjusting diaryl silyl ether prolinol loading (7–20 mol%) improves enantioselectivity .
  • Substrate Design : Use stereochemically defined N-(1-phenylethyl)aziridine precursors to align with the catalyst’s chiral environment, reducing mismatches .

How do phosphonate-functionalized 1-(1-phenylethyl)aziridines expand synthetic utility?

Advanced Research Focus
Phosphonates enable access to α-aminophosphonates, bioactive mimics of amino acids.

  • Synthesis : React aziridine phosphonates (e.g., diethyl 1-(1-phenylethyl)aziridin-2-ylphosphonate) with nucleophiles (e.g., benzyl bromide) under K₂CO₃ to form open-chain products .
  • Applications : These derivatives serve as enzyme inhibitors or antimicrobial agents, with regioselective C3 reactivity preserving stereochemistry .

How can contradictory data on C2 vs. C3 reactivity in aziridine ring-opening be resolved?

Data Contradiction Analysis
Conflicting reports on C2 reactivity (e.g., Lewis acid-catalyzed closures) vs. dominant C3 pathways arise from varying activation methods:

  • C2 Reactivity : Observed only in 2-substituted derivatives (e.g., C2-COOEt) under strong Lewis acids (AlCl₃), leading to five-membered ring formations .
  • C3 Dominance : Protic acids or milder conditions favor C3 due to lower transition-state energy. For example, AcOH-mediated hydrolysis of C2-ester derivatives proceeds via C3 attack .
    Resolution : Use isotopic labeling (e.g., ¹³C-NMR) to track bond cleavage sites under controlled conditions.

What are the limitations of current methods for synthesizing bioactive sphingoid analogs from this compound?

Advanced Research Focus
While this compound is a versatile chiron for sphingoids, challenges include:

  • Epimerization : Some syntheses yield non-natural epimers due to racemization during aziridinium ion formation. Mitigate with low-temperature (-20°C) reactions .
  • Functionalization : Hydroxylation at C3 requires a two-step acetylation/saponification sequence, reducing efficiency .
    Innovation : Enzymatic resolution (e.g., lipases) improves enantiomeric excess in final products .

How does the N-(1-phenylethyl) group influence asymmetric induction in aziridine-derived catalysts?

Advanced Research Focus
The chiral N-(1-phenylethyl) group enhances stereocontrol by:

  • Steric Shielding : Blocks one face of the aziridine ring, directing nucleophiles to the less hindered side.
  • Electronic Effects : The phenyl group stabilizes transition states via π-π interactions, as seen in organocatalytic aziridinations .
    Case Study : (2S,3R)-2-Bipyridyl-3-phenyl-1-(1-phenylethyl)aziridine achieves 70% ee in diamine syntheses via matched stereopairing .

What methodological advancements are needed to improve scalability of this compound-based syntheses?

Research Gaps
Current limitations include:

  • Activation Overhead : Prolonged use of hazardous activators (e.g., phosgene). Transition to greener alternatives (e.g., TMSCl/amine pairs) reduces toxicity .
  • Purification : Chromatographic separation of diastereomers lowers yields. Develop crystallization-driven protocols, as demonstrated for aziridine phosphonates .

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